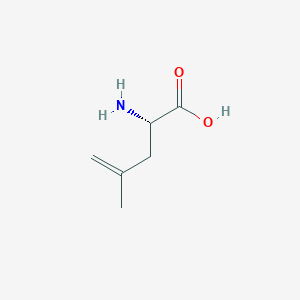

(2S)-2-amino-4-methyl-4-pentenoic acid

描述

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that leucine, a closely related compound, interacts with the mtorc1 signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .

Mode of Action

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

Biochemical Pathways

Leucine, a similar compound, is known to modulate the mtor cell signaling pathway . This pathway is crucial for protein synthesis and muscle growth .

Pharmacokinetics

It is known that the compound is soluble in dmf , which could potentially influence its bioavailability.

Result of Action

Leucine, a similar compound, has been shown to promote muscle growth and metabolic health in animals and humans .

Action Environment

It is known that the compound should be stored at temperatures below -15°c , suggesting that temperature could influence its stability.

生物活性

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as alpha-methylallylglycine, is a non-proteinogenic amino acid derivative with significant biological activity. Its unique structure, which includes a pentenoic acid backbone, contributes to its interactions within various biochemical pathways. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₃NO₂

- Molecular Weight : Approximately 129.157 g/mol

- Structural Characteristics : The compound features an amino group and a branched methyl chain, influencing its reactivity and biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Anticonvulsant Activity : This compound has been studied for its potential to modulate neurotransmitter systems, particularly in the context of epilepsy. It is believed to inhibit glutamic acid decarboxylase activity, leading to increased levels of excitatory neurotransmitters in the brain .

- Neuroprotective Effects : Related compounds have shown promise in providing neuroprotection, potentially by enhancing biotransformation processes that improve drug efficacy in clinical applications.

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activities, although further research is needed to substantiate these claims .

Pharmacological Applications

The potential applications of this compound are diverse:

- Neurological Disorders : Due to its anticonvulsant properties, it may serve as a precursor for drugs targeting conditions like epilepsy and other neurological disorders.

- Biosynthesis of Luminmide : This compound acts as a building block in the biosynthesis of luminmide, a cyclic nonribosomal peptide with diverse biological activities.

Comparative Biological Activity

To understand the biological significance of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methyl-4-pentenoic acid | Methyl-branched fatty acid | Anticonvulsant activity |

| 3-Amino-2-methylbutanoic acid | Amino acid derivative | Neuroprotective effects |

| 3-Methyl-3-butenylglycine | Amino acid derivative | Potential anti-inflammatory |

The structural similarities among these compounds highlight the unique properties imparted by this compound's specific stereochemistry and functional groups.

Case Studies and Research Findings

- Convulsant Effects : A study demonstrated that this compound increased ornithine decarboxylase activity while inhibiting γ-aminobutyric acid synthesis, indicating its role in modulating excitatory and inhibitory neurotransmitter balance .

- Neurotransmitter Modulation : Research has shown that this compound can influence neurotransmitter systems significantly. For instance, it was found to block certain enzyme activities related to neurotransmitter synthesis, which may have implications for treating epilepsy .

- Biosynthetic Pathways : Investigations into the biosynthesis of luminmide using engineered E. coli revealed that incorporating this compound could lead to novel derivatives with enhanced biological properties.

科学研究应用

Organic Synthesis

(2S)-2-amino-4-methyl-4-pentenoic acid is utilized as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be employed in the synthesis of pharmaceuticals and agrochemicals. The compound serves as an intermediate in the preparation of more complex molecules, enhancing the efficiency of multi-step synthetic routes .

Key Applications:

- Pharmaceutical Intermediates: It is used to synthesize various bioactive compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters .

- Synthetic Methodologies: The compound has been incorporated into innovative synthetic methodologies, such as the oxidative Heck reaction, which facilitates the labeling of histones in metabolic studies .

Biochemical Studies

Recent studies have highlighted the role of this compound in biochemical applications, particularly in metabolic labeling and enzyme activity assays.

Case Study: Histone Labeling

A study demonstrated that this compound could be used for metabolic alkene labeling of histones, allowing researchers to track post-translational modifications in proteins. The incorporation of this compound into histones was shown to enable effective detection and analysis of histone acylation through advanced imaging techniques .

属性

IUPAC Name |

(2S)-2-amino-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426469 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-13-0 | |

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of (2S)-2-amino-4-methyl-4-pentenoic acid in the production of luminmide?

A1: this compound is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of luminmide. Luminmide is a cyclic nonribosomal peptide produced by certain bacteria. While the exact biological function of luminmide is still under investigation, it belongs to a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. The study by [] investigated the incorporation of this compound, alongside other natural and synthetic analogs, into luminmide by engineered E.coli to understand the flexibility of the biosynthetic pathway and potentially generate novel luminmide derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。